![molecular formula C7H12 B14165546 1-Methylbicyclo[3.1.0]hexane CAS No. 4625-24-5](/img/structure/B14165546.png)
1-Methylbicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylbicyclo[3.1.0]hexane is an organic compound with the molecular formula C7H12. It is a bicyclic hydrocarbon featuring a three-membered cyclopropane ring fused to a cyclohexane ring, with a methyl group attached to the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylbicyclo[3.1.0]hexane can be synthesized through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation. The reaction proceeds with high diastereoselectivity, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 1-Methylbicyclo[31The use of photoredox catalysis and blue LED irradiation offers a scalable and efficient method for synthesizing this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Methylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
1-Methylbicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Some derivatives are explored for their potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methylbicyclo[3.1.0]hexane depends on its specific application. In chemical reactions, its unique bicyclic structure and ring strain make it a reactive intermediate. The molecular targets and pathways involved vary based on the specific derivatives and their intended use .
Comparación Con Compuestos Similares
1-Methylbicyclo[3.1.0]hexane can be compared with other bicyclic compounds such as:
Bicyclo[2.1.1]hexane: Another bicyclic hydrocarbon with different ring fusion and properties.
1-Isopropyl-4-methylbicyclo[3.1.0]hexane: A similar compound with an isopropyl group instead of a methyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
4625-24-5 |
|---|---|
Fórmula molecular |
C7H12 |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
1-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12/c1-7-4-2-3-6(7)5-7/h6H,2-5H2,1H3 |
Clave InChI |
GVMYEQUFGUYMTP-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
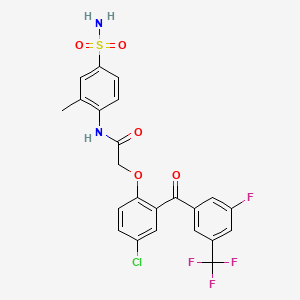
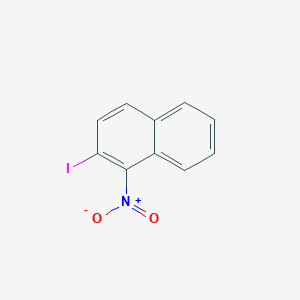

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)
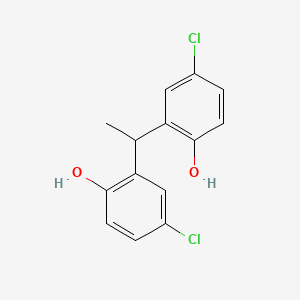
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)

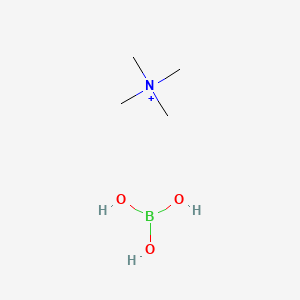
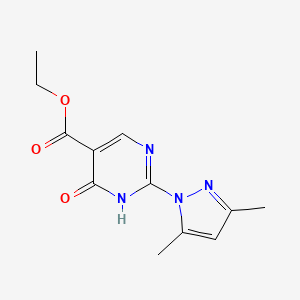
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
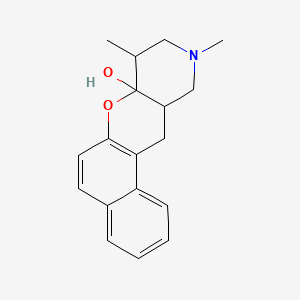
![3-(3-Ethoxypropyl)-8-fluoro-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14165548.png)
